Physicochemical Profiling and Synthetic Utility of [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine in Drug Discovery
Physicochemical Profiling and Synthetic Utility of [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine in Drug Discovery
Executive Summary & Structural Deconstruction
In modern small-molecule drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is a critical imperative for improving clinical success rates. The compound [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine (CAS: 1247145-07-8) serves as a highly privileged, sp3-rich pharmacophore building block[1].
By analyzing its structural modules, we can understand its utility in library generation:
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The Piperidine Core: Imparts significant three-dimensionality (sp3 character), which generally enhances aqueous solubility and reduces off-target protein binding compared to planar analogs.
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The 1H-Pyrazole-4-Sulfonyl Linker: The sulfonamide group offers excellent metabolic stability against hydrolytic enzymes (e.g., amidases) while maintaining a rigid vector. The pyrazole ring acts as a versatile bioisostere, providing distinct hydrogen-bond donor (NH) and acceptor (N) vectors crucial for kinase and protease targeting.
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The Primary Methanamine Handle: A highly nucleophilic, sterically accessible primary amine (-CH2NH2) that serves as the primary focal point for divergent synthetic derivatization.
Physical and Chemical Properties
Understanding the foundational physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes available chemical intelligence[1][2][3].
| Property | Value | Scientific Implication |
| Chemical Name | [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1247145-07-8 | Unique identifier for procurement and database querying[1]. |
| Molecular Formula | C9H16N4O2S | Indicates a highly heteroatom-dense structure[2]. |
| Molecular Weight | 244.31 g/mol | Low MW allows for substantial derivatization while remaining within Lipinski's Rule of 5[1]. |
| Hydrogen Bond Donors | 3 (Amine -NH2, Pyrazole -NH) | High potential for target engagement; requires monitoring for membrane permeability limits. |
| Hydrogen Bond Acceptors | 5 (Sulfonyl -O2, Pyrazole -N, Amines) | Facilitates robust interactions with aqueous solvents, enhancing solubility. |
| Estimated pKa (Amine) | ~ 9.5 – 10.2 | Protonated at physiological pH (7.4), driving high aqueous solubility. |
| Estimated pKa (Pyrazole) | ~ 14.0 (acidic), ~ 2.5 (basic) | The pyrazole NH is weakly acidic and may deprotonate under strongly basic synthetic conditions. |
Experimental Workflows & Causality
As an application scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The primary challenge when utilizing[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine is achieving chemoselectivity—reacting the primary amine while leaving the secondary pyrazole nitrogen unperturbed.
Protocol A: Standardized Amide Coupling (Self-Validating System)
This protocol details the coupling of a generic carboxylic acid to the methanamine handle.
Causality & Rationale:
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Reagent Choice: HATU is selected over traditional EDC/HOBt because it provides rapid formation of the active ester, outcompeting any potential side-reactions at the pyrazole nitrogen.
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Base Choice: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a nucleophile, whereas triethylamine (TEA) can sometimes cause undesired side reactions.
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Solvent Choice: Anhydrous DMF is required because the polar sulfonamide and pyrazole moieties exhibit poor solubility in less polar solvents like DCM or THF.
Step-by-Step Methodology:
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Activation: In a dried vial under N2, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes to ensure complete formation of the active OAt ester.
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Coupling: Add[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine (1.0 eq)[4] in a single portion. Stir at 25°C for 2 hours.
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Validation Check (In-Process): Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. Self-Validation: You must observe the product mass[M+H]+ and the complete consumption of the starting material mass (m/z 245.1). If a mass corresponding to double-acylation (acylation of the pyrazole NH) is observed >5%, the reaction is overly basic, and the DIPEA equivalents must be reduced in future runs.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). The aqueous layer will retain the DMF and HATU byproducts (HOAt).
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Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC.
Figure 1: Divergent synthetic workflow utilizing the primary amine handle for library generation.
Physicochemical Profiling: Kinetic Solubility
Once a library of derivatives is synthesized from 1247145-07-8, assessing solubility is the immediate next step before biological screening.
Causality & Rationale: Why kinetic rather than thermodynamic solubility? In early-stage drug discovery, compounds are stored as 10 mM DMSO stocks and spiked into aqueous assay buffers. Kinetic solubility mimics this exact biological assay condition, measuring the compound's tendency to precipitate out of a supersaturated state, which is far more relevant to high-throughput screening (HTS) than dissolving a dry powder directly into water.
Protocol B: Kinetic Solubility Profiling
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Stock Preparation: Prepare a 10 mM stock solution of the synthesized derivative in 100% molecular-biology grade DMSO.
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Aqueous Spiking: Pipette 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate. This yields a final theoretical concentration of 200 µM in 2% DMSO.
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Equilibration: Seal the plate and incubate on a plate shaker at 25°C for exactly 24 hours. Rationale: 24 hours is required to allow any supersaturated compound to nucleate and precipitate, ensuring a stable metastable state.
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Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate. Centrifuge at 3000 x g for 10 minutes. Self-Validation: The PVDF membrane is specifically chosen over Nylon or PTFE because it exhibits ultra-low non-specific binding for polar sulfonamide-containing compounds.
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Quantification: Analyze the filtrate via HPLC-UV against a 3-point standard curve prepared in 50/50 Acetonitrile/Water.
Figure 2: Standardized kinetic solubility profiling pipeline for early-stage drug discovery.
Conclusion
The integration of[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine into medicinal chemistry pipelines provides a highly tunable, sp3-enriched scaffold. By understanding the distinct reactivity profiles of its primary amine versus its pyrazole nitrogen, and by employing rigorously self-validating experimental protocols, researchers can efficiently generate robust, biologically active chemical libraries with favorable pharmacokinetic properties.
References
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Bio-Fount. "1247145-07-8|[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine". Bio-Fount. URL:[Link]
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Chemsrc. "Compound Information and Related Compounds: 1247145-07-8". Chemsrc. URL:[Link]
Sources
- 1. [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine CAS#: 1247145-07-8 [chemicalbook.com]
- 2. [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine CAS#: 1247145-07-8 [chemicalbook.com]
- 3. 1247145-07-8|[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine|[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine|-范德生物科技公司 [bio-fount.com]
- 4. 2567496-98-2|(1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
